3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
Overview
Description
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₁₇H₁₆ClN₃O and a molecular weight of 313.78 g/mol
Preparation Methods
The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol typically involves the reaction of 6-chloro-4-phenylquinazoline with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol can be compared with other quinazoline derivatives, such as:
6-Chloro-4-phenylquinazoline: A precursor in the synthesis of the compound, known for its own unique properties and applications.
4-Phenylquinazoline: Lacks the chloro and amino groups, resulting in different chemical and biological properties.
3-Aminopropanol: A simpler molecule used in the synthesis of the compound, with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)21-17(20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNLIELAKWOBFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323936 | |
Record name | 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51443-54-0 | |
Record name | 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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